![molecular formula C15H16FNO2S B4429277 N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4429277.png)
N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide
Overview
Description
N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide, also known as DCFMS, is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a sulfonamide derivative that has shown promising results in various scientific studies.
Mechanism of Action
N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide inhibits the activity of COX-2 by binding to its active site. COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins and thus reduces inflammation and pain. This compound induces apoptosis in cancer cells by activating the caspase-3 pathway, which leads to the cleavage of various cellular proteins and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in various animal models of inflammation. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Advantages and Limitations for Lab Experiments
N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anti-inflammatory and antitumor activities. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide. One area of research could be to improve its solubility in water, which would make it easier to administer in vivo. Another area of research could be to investigate its safety and efficacy in humans. Additionally, this compound could be further studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are associated with inflammation.
Scientific Research Applications
N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. This compound has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-11-4-3-5-12(2)15(11)17-20(18,19)10-13-6-8-14(16)9-7-13/h3-9,17H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZCUFFISZFYPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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